N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

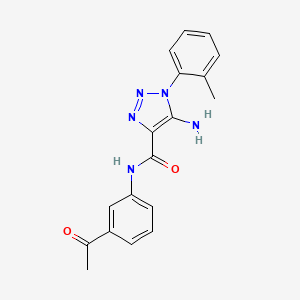

N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 950241-42-6) is a triazole-based compound with a molecular formula of C₁₈H₁₇N₅O₂ and a molecular weight of 335.4 g/mol . Its structure features:

- A 1,2,3-triazole core substituted with an amino group at position 5.

- A 2-methylphenyl group at position 1 of the triazole ring.

- A carboxamide group at position 4, linked to a 3-acetylphenyl substituent.

The 3-acetylphenyl moiety introduces a ketone functional group, which may enhance hydrogen-bonding interactions and metabolic stability compared to simpler aryl groups.

Properties

IUPAC Name |

N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-11-6-3-4-9-15(11)23-17(19)16(21-22-23)18(25)20-14-8-5-7-13(10-14)12(2)24/h3-10H,19H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLBNSJJRFDCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the formation of a hydrazone intermediate, followed by cyclization to form the triazole ring

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the acetyl group to an alcohol.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and its analogues:

Key Comparative Insights

Amino vs. Methyl at Position 5: The amino group (NH₂) in the target compound may enhance hydrogen-bonding interactions with biological targets, as seen in SOS response inhibitors (IC₅₀ ~32 µM) , whereas methyl-substituted analogues (e.g., ) prioritize steric effects over polarity.

Impact of Aryl Groups :

- 2-Methylphenyl (target compound) vs. 4-methylphenyl (): The ortho-methyl group in the target compound could induce conformational strain, affecting binding pocket compatibility.

- Benzoisoxazole () vs. Phenyl : Bulky substituents like benzoisoxazole may improve selectivity for enzymes with larger active sites but reduce cell permeability.

Physicochemical Properties :

- The acetyl group in the target compound likely lowers logP compared to chlorinated derivatives (e.g., ), balancing lipophilicity and aqueous solubility.

- Molecular Weight : The target compound (335.4 g/mol) is heavier than simpler analogues (e.g., , 293.3 g/mol), which may influence pharmacokinetics.

Biological Activity

N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, characterized by a unique structure that includes an acetylphenyl group and a methylphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The compound features a triazole ring, which is crucial for its biological activity. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, enhancing the compound's therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins essential for the survival of pathogens and cancer cells. The triazole moiety can form strong hydrogen bonds and coordinate with metal ions, which may enhance its binding affinity to biological targets.

Antibacterial Properties

Research indicates that compounds within the triazole class demonstrate significant antibacterial activity. For instance, derivatives have been shown to inhibit bacterial DNA damage response mechanisms. The presence of specific functional groups within this compound may enhance this activity compared to other triazoles.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study investigating similar triazole derivatives found that certain analogs exhibited potent antiproliferative effects against various cancer cell lines, including MDA-MB-231 and MCF-7. The IC50 values for these compounds were reported as low as 17.83 μM and 19.73 μM, respectively . This suggests that this compound could potentially serve as a lead compound in cancer therapy.

Anti-inflammatory Effects

Additionally, structural analogs have shown promise in modulating inflammatory responses. This activity could position this compound as a potential therapeutic agent for conditions such as diabetes and asthma.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Anticancer Activity | IC50 values of 17.83 μM against MDA-MB-231 cells; effective against multiple cancer cell lines. |

| Study 3 | Anti-inflammatory Effects | Modulated inflammatory pathways; potential for treating chronic inflammatory diseases. |

Q & A

Q. What are the recommended synthetic routes and purification methodologies for N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole carboxamides typically involves multi-step reactions, including:

- Condensation : Reacting substituted anilines (e.g., 3-acetylaniline) with isocyanides or carbodiimides to form intermediate imidoyl chlorides.

- Cyclization : Using sodium azide or other azide sources to construct the triazole ring.

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization (solvents: ethanol/DMSO mixtures) to isolate the product. Purity is validated via HPLC (>95%) and NMR spectroscopy (e.g., absence of azide peaks at ~2100 cm⁻¹ in FTIR) .

Q. How is the physicochemical characterization of this compound performed, and what critical parameters should be prioritized?

Key characterization techniques include:

- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., acetylphenyl proton signals at δ 2.5–2.7 ppm), high-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography : Refinement using programs like SHELXL to resolve bond lengths/angles and validate stereochemistry. For disordered structures, twin refinement (SHELXL’s TWIN command) may be required .

- Solubility : Measured in DMSO/PBS mixtures (critical for biological assays due to low aqueous solubility) .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic data contradictions (e.g., disorder, twinning) in triazole derivatives?

- Disordered moieties : Use SHELXL’s PART and SUMP commands to model partial occupancy. For example, the acetyl group’s rotation may require splitting into two positions.

- Twinning : Apply the Hooft y parameter in SHELXL to refine twin laws. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .

- Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry and Mercury for Hirshfeld surface analysis .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Synthesize analogs with halogen (F, Cl) or methyl groups at the 2-methylphenyl or 3-acetylphenyl positions to assess steric/electronic effects.

- Biological assays : Test enzyme inhibition (e.g., kinase assays with IC₅₀ determination) and compare with computational docking (AutoDock Vina) to correlate activity with binding affinity .

- Data integration : Use PCA (Principal Component Analysis) to cluster analogs based on substituent properties (Hammett σ, π parameters) and bioactivity .

Q. How should researchers address contradictory results in biological activity across experimental models?

- Reproducibility checks : Validate assays in triplicate with positive controls (e.g., staurosporine for kinase inhibition).

- Methodological alignment : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media to avoid protein interference) .

- Meta-analysis : Apply Cochran’s Q-test to identify heterogeneity in published datasets .

Q. What in vivo pharmacokinetic (PK) challenges are anticipated for this compound, and how can they be mitigated?

- Low bioavailability : Formulate as nanoparticles (PLGA encapsulation) or use prodrug strategies (e.g., esterification of the carboxamide).

- Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify CYP450-mediated degradation. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

- Target identification : Use thermal shift assays (TSA) to screen protein targets or CRISPR-Cas9 knockout libraries to identify resistance pathways.

- Pathway analysis : Combine RNA-seq (differential gene expression) with phosphoproteomics to map signaling cascades (e.g., MAPK/ERK) .

Methodological Notes

- Crystallography : Prioritize SHELXL for refinement due to its robustness in handling small-molecule disorders .

- Biological assays : Include solubility enhancers (e.g., 0.1% Tween-80) to avoid false negatives .

- Data interpretation : Cross-validate computational predictions (e.g., docking scores) with experimental IC₅₀ values to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.